molecular formula C14H13N3O5S B2582795 N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide CAS No. 893095-06-2

N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2582795
CAS No.: 893095-06-2
M. Wt: 335.33
InChI Key: WRIMFFWPZLHQDG-UHFFFAOYSA-N
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Description

N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of the FGFR kinases, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways. Its primary research value lies in the investigation of FGFR-driven oncogenesis, as aberrant FGFR signaling is implicated in a variety of cancers, including urothelial carcinoma, endometrial cancer, and glioblastoma. Researchers utilize this inhibitor to elucidate the specific roles of FGFRs in cell proliferation, survival, and migration in vitro and in vivo. Studies employing this compound have been fundamental in validating FGFR as a therapeutic target and in understanding mechanisms of resistance to FGFR-directed therapies. It is a critical tool for preclinical research aimed at developing novel treatment strategies for tumors harboring FGFR amplifications, mutations, or fusions. This product is intended for research purposes only.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-15-13(19)11-7-3-2-4-9(7)23-14(11)16-12(18)8-5-6-10(22-8)17(20)21/h5-6H,2-4H2,1H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIMFFWPZLHQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N3O3SC_{14}H_{12}N_3O_3S. The structure features a cyclopenta[b]thiophene core, which is known for its biological activity.

Research indicates that compounds with similar structures often exert their effects through mechanisms such as:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : The activation of caspases (caspase 3, 8, and 9) has been observed in related compounds, suggesting a pathway for inducing programmed cell death .

Anticancer Activity

Studies have demonstrated that this compound exhibits potent anticancer properties. The following table summarizes the growth inhibition (GI50) values against various cancer cell lines:

Cell Line GI50 (μM) Mechanism
A549 (Lung Cancer)0.36Cell cycle arrest
MDA-MB-231 (Breast)0.22Apoptosis induction
PC-3 (Prostate)0.61Tubulin polymerization inhibition
HL-60 (Leukemia)0.28Induction of early apoptosis

These results indicate that the compound has submicromolar potency against several cancer types, highlighting its potential as an anticancer agent.

Case Studies

  • Cell Proliferation Assays : In a study involving multiple cancer cell lines, the compound demonstrated broad-spectrum activity with significant growth inhibition compared to standard treatments like nocodazole . The mechanism was linked to its ability to interfere with microtubule dynamics.
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor growth compared to untreated controls. This suggests that the compound not only works in vitro but also holds promise for in vivo applications .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents on the cyclopenta[b]thiophene scaffold, impacting physicochemical properties and biological activity:

Compound Name/ID Substituents/Modifications Biological Activity (IC₅₀) Molecular Weight (g/mol) Key References
Target Compound 5-nitrofuran-2-carboxamide, methylcarbamoyl Not reported - -
Compound 24 (N-(3-Cyano-... sulfamoyl phenylamino acetamide) Sulfamoyl, pyrimidine-sulfonamide 30.8 nM (MCF7) -
Compound 25 (4-(5,6-dihydro... triazin-4-ylamino)phenol) Triazin-ylamino, phenolic -OH 38.7 nM (MCF7) -
N-(3-carbamoyl... benzofuran-2-carboxamide Benzofuran-2-carboxamide Not reported 326.4
BH51636 (Pyrazole-carboxamide) Tetrahydrofuran-methylcarbamoyl, pyrazole Not reported 466.55
T-08 (Sulfonylpiperazine derivative) 1,1-Dioxido thiophene, 4-fluorophenylsulfonylpiperazine Not reported -

Physicochemical Properties

  • Hydrogen Bonding: The benzofuran analog () has 2 H-bond donors and 4 acceptors (Topological PSA = 114), enhancing solubility compared to the target compound’s methylcarbamoyl group .
  • Molecular Weight : Analogs range from 326.4 (benzofuran derivative) to 466.55 (BH51636), with the target compound likely intermediate (~400–450 g/mol) .

Q & A

Q. What are the key steps in synthesizing N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reacting the cyclopenta[b]thiophene precursor with 5-nitrofuran-2-carboxylic acid using coupling agents like EDCI or HATU in anhydrous DMF .
  • Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization (ethanol or methanol) improves purity. Yield optimization requires strict temperature control during reflux and inert atmosphere .
  • Quality control : Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for diagnostic signals (e.g., cyclopenta[b]thiophene protons at δ 2.6–3.0 ppm, nitrofuran carbonyl at ~160 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, nitrofuran NO₂ at ~1520 cm⁻¹) .

Q. What primary biological activities have been reported for this compound?

Preliminary studies indicate:

  • Anticancer activity : IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
  • Anti-inflammatory effects : Inhibition of COX-2 (≥70% at 10 µM) in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate target interactions?

  • Target selection : Prioritize proteins linked to observed activities (e.g., COX-2, EGFR) using databases like PDB or AlphaFold .
  • Docking software : AutoDock Vina or Schrödinger Suite to predict binding poses. Key interactions include hydrogen bonding with the nitrofuran group and hydrophobic contacts with the cyclopenta[b]thiophene ring .
  • Validation : Compare docking scores (∆G ≤ -8 kcal/mol) with experimental IC₅₀ values to refine models .

Q. How do structural modifications influence activity in analogs?

Structure-Activity Relationship (SAR) insights :

  • Nitrofuran replacement : Substituting with unsubstituted furan reduces anticancer potency by 10-fold, highlighting the nitro group’s role in redox-mediated DNA damage .
  • Methylcarbamoyl vs. furanmethylcarbamoyl : The methyl group enhances metabolic stability (t₁/₂ > 2 hours in liver microsomes) compared to bulkier analogs .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Model variability : Discrepancies in IC₅₀ values (e.g., HCT-116 vs. HepG2) may arise from cell line-specific expression of drug transporters (e.g., ABCB1). Validate using isogenic cell pairs .
  • Assay conditions : Standardize protocols (e.g., 48-hour MTT assays vs. 72-hour SRB) to ensure comparability .

Q. Which in vitro models are optimal for evaluating efficacy and toxicity?

  • Efficacy : 3D tumor spheroids or patient-derived organoids for mimicking tumor microenvironments .
  • Toxicity : Primary hepatocytes or cardiomyocytes (e.g., hiPSC-CMs) to assess organ-specific toxicity. Mitochondrial membrane potential (JC-1 assay) and ROS detection (DCFH-DA) are critical endpoints .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Purity (%)Reference
Amide couplingEDCI, DMF, 25°C, 12 h6590
RecrystallizationEthanol, -20°C, 24 h8598
HPLC purificationC18, 70% acetonitrile/water7599

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